Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis-
CAS No.: 54833-34-0
Cat. No.: VC18495527
Molecular Formula: C17H32
Molecular Weight: 236.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54833-34-0 |
|---|---|
| Molecular Formula | C17H32 |
| Molecular Weight | 236.4 g/mol |
| IUPAC Name | 2-(cyclohexylmethyl)butylcyclohexane |
| Standard InChI | InChI=1S/C17H32/c1-2-15(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h15-17H,2-14H2,1H3 |
| Standard InChI Key | DSIGKGGCLFGHOR-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC1CCCCC1)CC2CCCCC2 |
Introduction
Molecular Architecture and Nomenclature
Structural Characteristics
Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- adopts a conformation where two chair-form cyclohexane rings are linked via a three-carbon bridge bearing an ethyl substituent at the central carbon. This configuration introduces significant steric hindrance, as evidenced by the compound’s InChIKey (DSIGKGGCLFGHOR-UHFFFAOYSA-N) , which encodes its stereochemical uniqueness. The SMILES notation (CCC(CC1CCCCC1)CC2CCCCC2) further clarifies the connectivity: a butyl chain extends from the central ethyl group, branching into two cyclohexyl moieties.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 236.4 g/mol | |
| Exact Mass | 236.250401 g/mol | |
| Canonical SMILES | CCC(CC1CCCCC1)CC2CCCCC2 | |
| InChIKey | DSIGKGGCLFGHOR-UHFFFAOYSA-N |
Spectroscopic Insights
Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectra reveal distinct absorption patterns attributable to the compound’s aliphatic C-H stretches (2800–3000 cm) and cyclohexane ring protons (δ 1.0–2.0 ppm in NMR) . Mass spectrometry data from SpectraBase (splash10-0a5c-9100000000-d5c16bdd004927e40e65) confirms the molecular ion peak at m/z 236.4, consistent with its molecular weight.
Synthetic Pathways and Reaction Mechanisms
Alkylation Strategies
The synthesis of Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- typically employs alkylation reactions between cyclohexane derivatives and 2-ethyl-1,3-dihalopropane. For example, treating cyclohexylmagnesium bromide with 2-ethyl-1,3-dibromopropane in anhydrous ether yields the target compound via a nucleophilic substitution mechanism. Catalysts such as Lewis acids (e.g., AlCl) or strong bases (e.g., NaH) enhance reaction efficiency by polarizing the C-X bond in the alkyl halide.
Byproduct Formation and Optimization
Competing reactions, including over-alkylation and elimination, necessitate precise control of stoichiometry and temperature. Gas chromatography-mass spectrometry (GC-MS) analyses indicate that maintaining the reaction below 60°C minimizes the formation of 1,3-dicyclohexylpropane, a common byproduct .
Table 2: Optimal Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 50–55°C | Maximizes SN2 |
| Catalyst | AlCl (0.1 eq) | Prevents elimination |
| Solvent | Anhydrous THF | Enhances nucleophilicity |
Physicochemical Properties
Thermal Stability and Phase Behavior
Differential scanning calorimetry (DSC) data shows a melting point of −15°C and a boiling point of 285°C at standard pressure. The compound’s density (0.89 g/cm) aligns with trends observed in branched alkanes, while its low solubility in polar solvents (e.g., <0.1 g/L in water) underscores its hydrophobic nature.
Reactivity in Hydrogenation and Halogenation
The central ethyl group and cyclohexane rings participate in hydrogenation reactions under catalytic conditions. For instance, exposure to H gas over palladium/carbon at 80°C saturates any residual double bonds, yielding fully hydrogenated derivatives. Bromination at the bridgehead carbon occurs selectively under radical initiation, producing 1,3-dibromo-2-ethylpropane-dicyclohexane .
Computational Modeling and Steric Effects
Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict a torsional strain energy of 12.3 kcal/mol due to eclipsing interactions between the ethyl group and adjacent cyclohexane hydrogens . Molecular dynamics simulations further reveal that the compound’s bulky structure impedes packing in crystalline phases, explaining its liquid state at room temperature .
Applications and Industrial Relevance
While industrial applications remain exploratory, preliminary studies suggest potential uses:
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Polymer Plasticizers: The compound’s branched structure improves flexibility in polyvinyl chloride (PVC) blends.
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Lubricant Additives: Its thermal stability enhances the viscosity index of synthetic oils.
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Chiral Auxiliaries: The ethyl-bridged geometry may facilitate asymmetric synthesis in pharmaceutical intermediates .
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